molecular formula Cl18Si8 B14452366 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane CAS No. 72325-73-6

1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane

Cat. No.: B14452366
CAS No.: 72325-73-6
M. Wt: 862.8 g/mol
InChI Key: MHVMXYMJLJCVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane is a complex organosilicon compound characterized by its unique structure, which includes multiple silicon and chlorine atoms

Preparation Methods

The synthesis of 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane typically involves the chlorination of silicon-containing precursors under controlled conditions. One common method includes the reaction of trichlorosilane with silicon tetrachloride in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale chlorination processes, where the reactants are continuously fed into a reactor, and the product is continuously removed and purified. This ensures a steady supply of the compound for various applications.

Chemical Reactions Analysis

1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of silicon-hydrogen bonds.

    Substitution: Chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of high-performance materials, such as silicones and other advanced polymers.

Mechanism of Action

The mechanism by which 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane exerts its effects involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form strong bonds with other silicon-containing molecules, leading to the formation of complex structures. These interactions are crucial in its applications in materials science and chemistry.

Comparison with Similar Compounds

Similar compounds to 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane include:

Properties

72325-73-6

Molecular Formula

Cl18Si8

Molecular Weight

862.8 g/mol

IUPAC Name

tris(trichlorosilyl)-tris(trichlorosilyl)silylsilane

InChI

InChI=1S/Cl18Si8/c1-19(2,3)25(20(4,5)6,21(7,8)9)26(22(10,11)12,23(13,14)15)24(16,17)18

InChI Key

MHVMXYMJLJCVPC-UHFFFAOYSA-N

Canonical SMILES

[Si]([Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.